Cas no 1932054-37-9 (methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate)

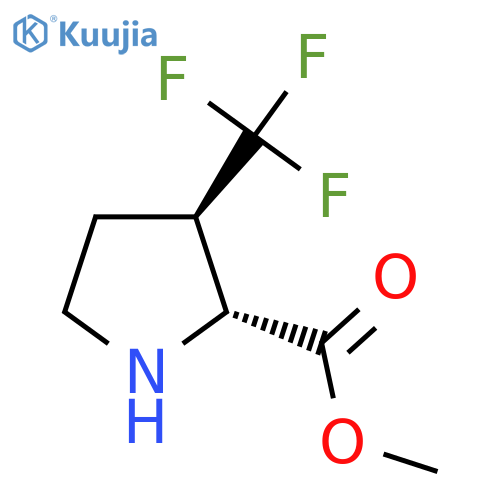

1932054-37-9 structure

商品名:methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate

- EN300-1069868

- rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate

- EN300-252821

- 1955523-18-8

- 1932054-37-9

-

- インチ: 1S/C7H10F3NO2/c1-13-6(12)5-4(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m1/s1

- InChIKey: OFICJXJNWQDYSM-RFZPGFLSSA-N

- ほほえんだ: FC([C@@H]1CCN[C@H]1C(=O)OC)(F)F

計算された属性

- せいみつぶんしりょう: 197.06636305g/mol

- どういたいしつりょう: 197.06636305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 38.3Ų

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1069868-0.5g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 0.5g |

$2356.0 | 2023-10-28 | |

| Enamine | EN300-1069868-1.0g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 1g |

$2454.0 | 2023-06-10 | ||

| Enamine | EN300-1069868-10g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 10g |

$10553.0 | 2023-10-28 | |

| Enamine | EN300-1069868-10.0g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 10g |

$10553.0 | 2023-06-10 | ||

| Enamine | EN300-1069868-0.05g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 0.05g |

$2061.0 | 2023-10-28 | |

| Enamine | EN300-1069868-0.1g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 0.1g |

$2160.0 | 2023-10-28 | |

| Enamine | EN300-1069868-2.5g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 2.5g |

$4810.0 | 2023-10-28 | |

| Enamine | EN300-1069868-0.25g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 0.25g |

$2258.0 | 2023-10-28 | |

| Enamine | EN300-1069868-5.0g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 5g |

$7118.0 | 2023-06-10 | ||

| Enamine | EN300-1069868-5g |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate |

1932054-37-9 | 95% | 5g |

$7118.0 | 2023-10-28 |

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate 関連文献

-

2. Water

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1932054-37-9 (methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量